molecular formula C21H20ClN3O6 B11282217 methyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-2-(morpholin-4-yl)benzoate

methyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B11282217
M. Wt: 445.9 g/mol
InChI Key: RPVZDRPECHKKGC-XVNBXDOJSA-N
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Description

METHYL 5-{[(E)-3-(4-CHLORO-3-NITROPHENYL)-2-PROPENOYL]AMINO}-2-MORPHOLINOBENZOATE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a morpholine ring, a nitrophenyl group, and a propenoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[(E)-3-(4-CHLORO-3-NITROPHENYL)-2-PROPENOYL]AMINO}-2-MORPHOLINOBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.

    Condensation: Formation of the propenoyl moiety through a condensation reaction.

    Morpholine Addition: Introduction of the morpholine ring to the benzoate structure.

Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and recrystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[(E)-3-(4-CHLORO-3-NITROPHENYL)-2-PROPENOYL]AMINO}-2-MORPHOLINOBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

METHYL 5-{[(E)-3-(4-CHLORO-3-NITROPHENYL)-2-PROPENOYL]AMINO}-2-MORPHOLINOBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 5-{[(E)-3-(4-CHLORO-3-NITROPHENYL)-2-PROPENOYL]AMINO}-2-MORPHOLINOBENZOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and specificity towards certain biological targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-{[(E)-3-(4-CHLORO-3-NITROPHENYL)-2-PROPENOYL]AMINO}-2-MORPHOLINOBENZOATE: shares similarities with other compounds containing nitrophenyl and morpholine groups, such as:

Uniqueness

The uniqueness of METHYL 5-{[(E)-3-(4-CHLORO-3-NITROPHENYL)-2-PROPENOYL]AMINO}-2-MORPHOLINOBENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20ClN3O6

Molecular Weight

445.9 g/mol

IUPAC Name

methyl 5-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H20ClN3O6/c1-30-21(27)16-13-15(4-6-18(16)24-8-10-31-11-9-24)23-20(26)7-3-14-2-5-17(22)19(12-14)25(28)29/h2-7,12-13H,8-11H2,1H3,(H,23,26)/b7-3+

InChI Key

RPVZDRPECHKKGC-XVNBXDOJSA-N

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N3CCOCC3

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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